

# An In-depth Technical Guide to 4-Ethenyloxane-4-carboxylic acid

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## Compound of Interest

Compound Name: 4-Ethenyloxane-4-carboxylic acid

Cat. No.: B2502634

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## Introduction

**4-Ethenyloxane-4-carboxylic acid** is a unique heterocyclic compound that incorporates a tetrahydropyran (oxane) ring, a carboxylic acid functional group, and a vinyl (ethenyl) substituent. The strategic placement of these moieties on a quaternary carbon center makes it a molecule of significant interest in medicinal chemistry and drug design. The oxane ring is a common scaffold in many natural products and approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. The carboxylic acid group provides a key interaction point for many biological targets through hydrogen bonding and electrostatic interactions, while the vinyl group offers a site for further chemical modification or potential covalent interactions.

This technical guide provides a comprehensive overview of the known properties, a representative synthetic approach, expected analytical characteristics, and the potential applications of **4-Ethenyloxane-4-carboxylic acid** in the context of modern drug discovery.

## Core Physicochemical and Structural Data

The fundamental properties of **4-Ethenyloxane-4-carboxylic acid** are summarized below. These data are essential for its identification, handling, and use in experimental settings.

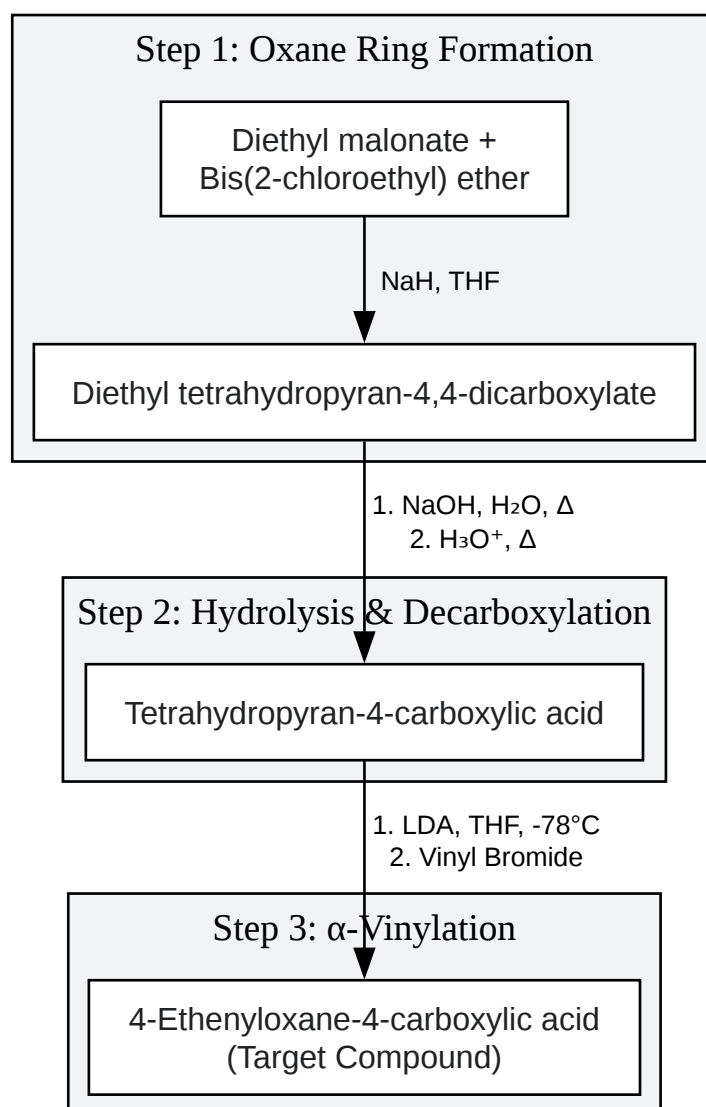
Property	Value	Reference
IUPAC Name	4-Ethenyloxane-4-carboxylic acid	N/A
CAS Number	2305255-31-4	[Vendor Data]
Molecular Formula	C <sub>8</sub> H <sub>12</sub> O <sub>3</sub>	[Vendor Data]
Molecular Weight	156.18 g/mol	[Vendor Data]
Canonical SMILES	<chem>C=CC1(CCOCC1)C(=O)O</chem>	[Vendor Data]

## Synthesis and Characterization

While specific literature detailing the synthesis of **4-Ethenyloxane-4-carboxylic acid** is not readily available, a plausible and robust synthetic route can be devised based on established organic chemistry methodologies for the synthesis of tetrahydropyran-4-carboxylic acid and subsequent  $\alpha$ -vinylation.

## Proposed Synthetic Workflow

The following diagram illustrates a potential multi-step synthesis to access the target compound, starting from readily available commercial reagents.



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Caption: Proposed synthetic pathway for **4-Ethenyloxane-4-carboxylic acid**.

## Experimental Protocols

Representative Protocol for Step 3: α-Vinylation of Tetrahydropyran-4-carboxylic acid

This protocol is a representative method for the α-vinylation of a carboxylic acid, adapted from general procedures for creating quaternary centers.<sup>[1]</sup>

- Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon, add anhydrous tetrahydrofuran (THF). Cool the

flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine, followed by the dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes.

- Deprotonation: To the freshly prepared LDA solution at -78 °C, add a solution of Tetrahydropyran-4-carboxylic acid (synthesized from Steps 1 & 2) in anhydrous THF dropwise. Allow the reaction mixture to stir at this temperature for 1 hour to ensure complete formation of the dianion.
- Vinylation: Add vinyl bromide to the reaction mixture. The solution should be stirred at -78 °C for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product, **4-Ethenyloxane-4-carboxylic acid**.

## Spectroscopic Characterization

Detailed spectroscopic data for this specific molecule is not published. However, based on its structure, the following characteristic signals can be predicted.

Technique	Functional Group	Expected Chemical Shift / Wavenumber	Characteristics
$^1\text{H}$ NMR	Carboxylic Acid (-COOH)	10 - 12 ppm	Broad singlet, exchangeable with $\text{D}_2\text{O}$ . <a href="#">[2]</a>
Vinyl (-CH=CH <sub>2</sub> )	5 - 6 ppm	Multiplet system (e.g., dd, ddx). <a href="#">[3]</a>	
Oxane Ring (-CH <sub>2</sub> -O-CH <sub>2</sub> -)	3.5 - 4.0 ppm	Multiplets. <a href="#">[4]</a>	
Oxane Ring (-CH <sub>2</sub> -C-)	1.5 - 2.0 ppm	Multiplets. <a href="#">[4]</a>	
$^{13}\text{C}$ NMR	Carbonyl (-C=O)	175 - 185 ppm	Quaternary carbon signal. <a href="#">[2]</a>
Vinyl (-CH=CH <sub>2</sub> )	110 - 140 ppm	Two signals for the alkene carbons.	
Oxane Ring (-CH <sub>2</sub> -O-)	60 - 70 ppm		
IR Spectroscopy	O-H Stretch (Carboxylic Acid)	2500 - 3300 $\text{cm}^{-1}$	Very broad due to hydrogen bonding. <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
C=O Stretch (Carboxylic Acid)	1700 - 1725 $\text{cm}^{-1}$	Strong, sharp absorption. <a href="#">[5]</a> <a href="#">[7]</a>	
C=C Stretch (Vinyl)	~1640 $\text{cm}^{-1}$	Medium to weak absorption.	
C-O Stretch (Oxane & Acid)	1000 - 1300 $\text{cm}^{-1}$	Strong absorptions. <a href="#">[6]</a>	

## Applications in Drug Discovery and Development

The structural motifs within **4-Ethenyloxane-4-carboxylic acid** make it a compelling scaffold for drug discovery. The carboxylic acid group is a well-known pharmacophore that can mimic endogenous ligands or form critical interactions with biological targets. However, it can also present challenges related to membrane permeability and metabolic stability.

## Role as a Bioisostere and Scaffold

In drug design, the concept of bioisosterism—replacing one functional group with another that retains similar biological activity but has improved physicochemical properties—is a powerful strategy.<sup>[8][9][10]</sup> While the carboxylic acid itself is a key pharmacophore, the oxane-vinyl scaffold could be used in several ways:

- **Modulation of Physicochemical Properties:** The tetrahydropyran ring can improve properties like solubility while potentially reducing the lipophilicity compared to a carbocyclic analogue.
- **Vector for Target Interaction:** The carboxylic acid can anchor the molecule in a binding pocket, while the rest of the scaffold explores surrounding hydrophobic or polar regions.
- **Platform for Library Synthesis:** The vinyl group serves as a versatile chemical handle for further functionalization via reactions like Heck coupling, Michael addition, or metathesis, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

## Potential Targeting of G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets involved in nearly every physiological process.<sup>[11]</sup> Many endogenous ligands for GPCRs are carboxylic acids (e.g., fatty acids, prostaglandins). Therefore, novel carboxylic acids are frequently explored as potential GPCR modulators.

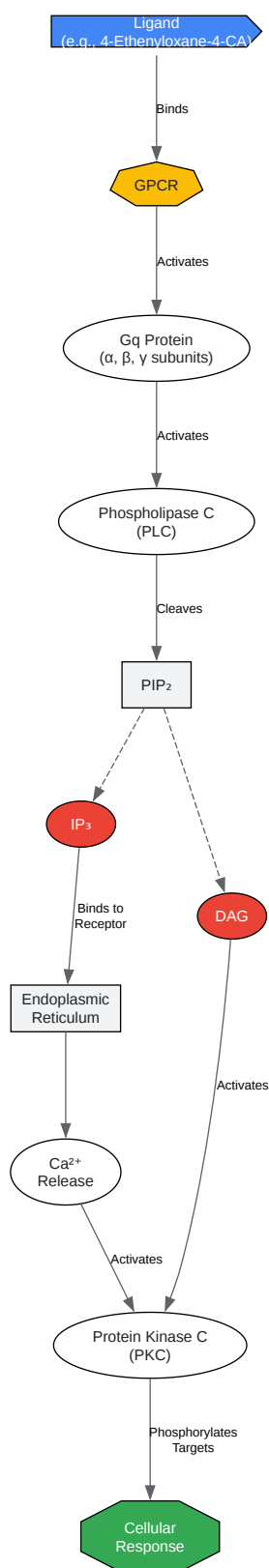
A compound like **4-Ethenyloxane-4-carboxylic acid** could be screened for activity against various GPCRs. If a hit is identified, a drug discovery program would typically follow the workflow illustrated below.



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Caption: A conceptual workflow for advancing a hit compound in a GPCR drug discovery program.

The signaling cascade initiated by GPCR activation is complex and offers multiple points for therapeutic intervention. The diagram below provides a simplified overview of a common Gq-protein signaling pathway, a frequent target in drug discovery.



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Caption: Simplified Gq-protein coupled receptor signaling pathway.



## Conclusion

**4-Ethenyloxane-4-carboxylic acid** represents a structurally novel chemical entity with considerable potential as a building block in drug discovery and materials science. Its combination of a stable heterocyclic core, a versatile vinyl handle, and a biologically relevant carboxylic acid functional group makes it an attractive starting point for the development of new molecular probes and therapeutic candidates. While detailed experimental data on this specific compound remains sparse, this guide provides a robust framework based on analogous structures and established chemical principles for its synthesis, characterization, and potential application, particularly in the modulation of GPCRs and other biological targets. Further research into its synthesis and biological activity is warranted to fully explore its potential.

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